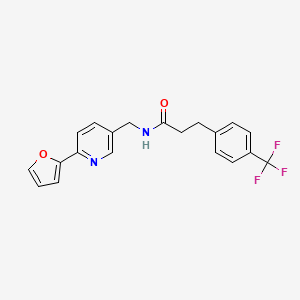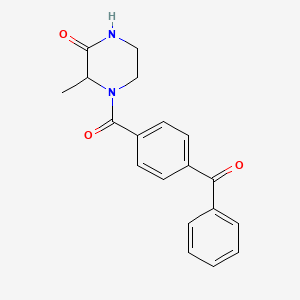![molecular formula C26H24N6O6S B2938400 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(furan-2-ylmethyl)butanamide CAS No. 902433-68-5](/img/structure/B2938400.png)
2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(furan-2-ylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Agricultural Bioactivity
Compounds similar to the one have been synthesized and evaluated for their agricultural activities . They exhibit a broad spectrum of biological activities, which are crucial in the development of efficient and low-risk chemical pesticides .
Nematocidal Activity: These compounds have shown moderate nematocidal activity against Meloidogyne incognita , which is significant in protecting crops from nematode infestations .
Antifungal Activity: The antifungal activity against Rhizoctonia solani is another important application, as it helps in controlling fungal diseases that pose a threat to global agriculture .
Antibacterial Effects: Notably, certain derivatives have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which is responsible for diseases like rice bacterial leaf blight .
Medicinal Chemistry
The structural features of triazoloquinazolinone derivatives make them a valuable scaffold in medicinal chemistry.
Anticancer Properties: These compounds have been investigated for their selectivity against cancer cell lines, indicating potential applications in cancer therapy .
Antimicrobial Potential: The antimicrobial properties, particularly against bacterial pathogens, are significant for developing new antibiotics .
Enzyme Inhibition: They can act as enzyme inhibitors, which is vital for designing drugs that target specific metabolic pathways .
Drug Design and Development
The ability to manipulate the core structure of these compounds allows for the design and development of new drugs with targeted actions.
Pharmacokinetic Properties: In silico pharmacokinetic studies suggest that these derivatives can be optimized for better absorption, distribution, metabolism, and excretion (ADME) profiles .
Molecular Modeling: Molecular modeling studies have been summarized, indicating the potential of these compounds in the rational design of new drugs .
Synthetic Chemistry
The compound’s core structure is a result of complex synthetic chemistry, which has applications in:
Synthesis of Novel Derivatives: The synthesis of novel derivatives with varied biological activities is a key application, providing a pathway for the discovery of new therapeutic agents .
Structure-Activity Relationship (SAR): Understanding the SAR helps in predicting the biological activity of new compounds based on their chemical structure .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the class of 1,2,4-triazoloquinazolines , which are known to interact with a variety of targets, including enzymes and receptors.
Mode of Action
Compounds in the 1,2,4-triazoloquinazoline class are known to interact with their targets through hydrogen bonding and hydrophobic interactions . The presence of the nitrophenyl and dimethoxy groups may enhance the compound’s binding affinity to its targets.
Biochemical Pathways
1,2,4-triazoloquinazolines are known to modulate various biochemical pathways depending on their targets
Result of Action
Based on the known activities of 1,2,4-triazoloquinazolines , this compound may exert anti-inflammatory, antioxidant, or other pharmacological effects
Eigenschaften
IUPAC Name |
2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(furan-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O6S/c1-4-22(25(33)27-14-17-6-5-11-38-17)39-26-28-19-13-21(37-3)20(36-2)12-18(19)24-29-23(30-31(24)26)15-7-9-16(10-8-15)32(34)35/h5-13,22H,4,14H2,1-3H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCLQBKHSMPPFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(furan-2-ylmethyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2938318.png)
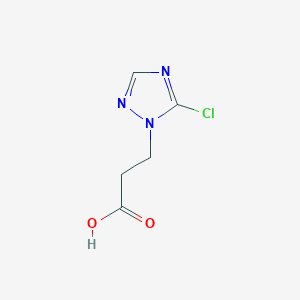
![4-[4-[2-[2-Chloro-4-(trifluoromethyl)anilino]ethyl]-5-methyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine](/img/structure/B2938322.png)
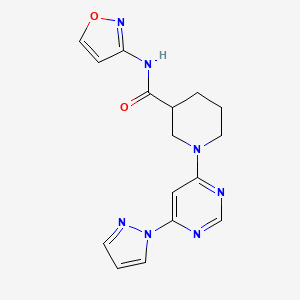
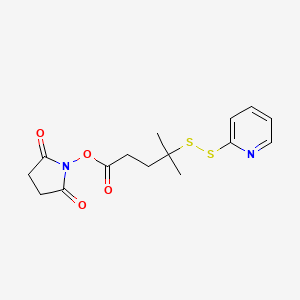
![Benzo[c][1,2,5]thiadiazol-4-ylmethanesulfonamide](/img/structure/B2938325.png)
![N-[2-[(4-Fluorophenyl)sulfonyl-methylamino]ethyl]prop-2-enamide](/img/structure/B2938326.png)

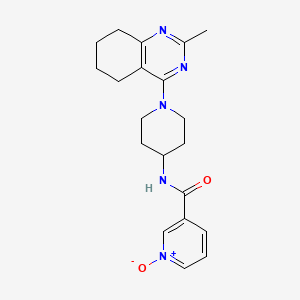

![Ethyl 4-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2938332.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2938336.png)
